molecular formula C4H8FNO B1654059 cis-4-Fluorooxolan-3-amine CAS No. 2097273-70-4

cis-4-Fluorooxolan-3-amine

Cat. No. B1654059
CAS RN: 2097273-70-4
M. Wt: 105.11
InChI Key: QEFNMXYQEIJFEA-IUYQGCFVSA-N
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Description

Cis-4-Fluorooxolan-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of oxolan-3-amine and is synthesized through specific methods. The aim of

Mechanism of Action

The mechanism of action of cis-4-Fluorooxolan-3-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of specific receptors in the brain, including the sigma-1 receptor and the dopamine transporter. Additionally, this compound may also have an effect on the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Cis-4-Fluorooxolan-3-amine has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have an effect on the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound may also have an effect on the activity of specific receptors in the brain, including the sigma-1 receptor and the dopamine transporter.

Advantages and Limitations for Lab Experiments

One of the main advantages of cis-4-Fluorooxolan-3-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has also been studied for its potential as a ligand for various receptors, which could have implications for the development of new drugs. However, one of the limitations of this compound is its limited availability, which can make it difficult to perform large-scale experiments.

Future Directions

There are many future directions for the study of cis-4-Fluorooxolan-3-amine. One area of research could be the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential as a ligand for various receptors. Finally, more research could be conducted to optimize the synthesis method for this compound and improve its yield and purity.
Conclusion:
In conclusion, cis-4-Fluorooxolan-3-amine is a promising compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry and neuroscience. Future research could lead to the development of new drugs based on the structure of this compound and a better understanding of its mechanism of action.

Scientific Research Applications

Cis-4-Fluorooxolan-3-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter.

properties

IUPAC Name

(3R,4R)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263554
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-Fluorotetrahydrofuran-3-amine

CAS RN

2097273-70-4
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097273-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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